molecular formula C8H7BrO2 B024203 3-(Bromomethyl)benzoic acid CAS No. 6515-58-8

3-(Bromomethyl)benzoic acid

Cat. No. B024203
CAS RN: 6515-58-8
M. Wt: 215.04 g/mol
InChI Key: FTPAHNNMUYOHOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(bromomethyl)benzoic acid and its derivatives can be achieved through several methods, including bromination, azidonation, and reduction processes. For instance, 3,5-bis(aminomethyl)benzoic acid, a related compound, is synthesized from 3,5-dimethylbenzoic acid using a similar approach, showcasing the adaptability of bromomethyl benzoic acids in synthesis processes due to their reactivity and the simplicity of post-treatment steps (G. Yong, 2010).

Molecular Structure Analysis

Studies on the structure of bromomethyl benzoic acid derivatives have shown that these compounds can exhibit various molecular parameters and reactivity descriptors, significantly influenced by their molecular structure. For example, vibrational analysis and chemical reactivity descriptors have been determined for 4-bromo-3-(methoxymethoxy) benzoic acid, providing insight into the reactivity and properties of similar bromomethyl benzoic acids (S. Yadav et al., 2022).

Chemical Reactions and Properties

3-(Bromomethyl)benzoic acid participates in various chemical reactions, leveraging the bromomethyl group's reactivity. This reactivity facilitates the formation of novel compounds through processes such as regioselective bromocyclization, demonstrating the compound's utility in synthesizing heterocyclic structures (Yan‐Long Zheng et al., 2019). Additionally, the bromomethyl group can act as a crosslinking agent, linking molecules via a stable five-carbon crosslink that is resistant to reducing agents, highlighting its use in creating complex molecular architectures (Marisa Engel et al., 1993).

Physical Properties Analysis

The physical properties of 3-(bromomethyl)benzoic acid derivatives, such as crystal structure, are critical for understanding their behavior in solid-state and potential applications. Investigations into the crystal structures of related compounds have provided insights into interactions such as hydrogen bonding and π-π stacking, which are essential for the formation of two-dimensional architectures and can influence the compound's solubility and stability (P. A. Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-(bromomethyl)benzoic acid, such as its reactivity towards various functional groups and participation in metal-catalyzed reactions, underscore its utility in organic synthesis. For example, meta-C–H functionalizations of benzoic acid derivatives, including those with bromomethyl groups, have been achieved using palladium catalysis, demonstrating the compound's versatility in facilitating direct functionalization at specific positions on the aromatic ring (Shangda Li et al., 2016).

Scientific Research Applications

Synthesis of Derivatives

  • Scientific Field : Organic Chemistry.
  • Application Summary : 3-Bromo-4-(bromomethyl)benzoic acid is used in the synthesis of various derivatives.
  • Methods of Application : The specific methods of application can vary depending on the derivative being synthesized.
  • Results or Outcomes : The synthesis of these derivatives expands the range of compounds available for further study and potential applications.

Preparation of Photosensitizers

  • Scientific Field : Photodynamic Therapy .
  • Application Summary : 3-Bromo-4-(bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
  • Methods of Application : The specific methods of application can vary depending on the photosensitizer being synthesized .
  • Results or Outcomes : The synthesis of these photosensitizers is crucial for photodynamic therapy, a treatment method used in various medical fields .

Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-(Bromomethyl)benzoic acid can be used in the synthesis of fluorinated building blocks .
  • Methods of Application : The specific methods of application can vary depending on the fluorinated compound being synthesized .
  • Results or Outcomes : The synthesis of these fluorinated compounds expands the range of compounds available for further study and potential applications .

Preparation of Aryls

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-(Bromomethyl)benzoic acid is used in the preparation of aryls .
  • Methods of Application : The specific methods of application can vary depending on the aryl being synthesized .
  • Results or Outcomes : The synthesis of these aryls is crucial for various fields of chemistry .

Synthesis of Fluorobenzene Compounds

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-(Bromomethyl)benzoic acid can be used in the synthesis of fluorobenzene compounds .
  • Methods of Application : The specific methods of application can vary depending on the fluorobenzene compound being synthesized .
  • Results or Outcomes : The synthesis of these fluorobenzene compounds expands the range of compounds available for further study and potential applications .

Preparation of Benzyl Bromides

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-(Bromomethyl)benzoic acid is used in the preparation of benzyl bromides .
  • Methods of Application : The specific methods of application can vary depending on the benzyl bromide being synthesized .
  • Results or Outcomes : The synthesis of these benzyl bromides is crucial for various fields of chemistry .

Safety And Hazards

3-(Bromomethyl)benzoic acid is considered hazardous. It can cause skin burns, eye damage, respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

3-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPAHNNMUYOHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288838
Record name 3-(bromomethyl)benzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzoic acid

CAS RN

6515-58-8
Record name 6515-58-8
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Record name 3-(bromomethyl)benzoic acid
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Record name 3-(Bromomethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

10 g (73.4 millimoles) of m-methyl-benzoic acid are dissolved in 75 ml of anhydrous carbon tetrachloride, whereupon 0.2 g of 2,2'-azo-bis-(2-methyl-propiontirile) and 13.72 g (77.07 millimoles) of N-bromo-succinimide are added. The reaction mixture is refluxed for 20 minutes, the formed succinimide is removed by filtering the warm mixture. The organic filtrate is washed with 15 ml of water, dried over sodium sulfate, filtered and the filtrate is evaporated in vacuo. The crude product thus obtained is recrystallized from a fivefold amount of carbon tetrachloride. Thus 12.71 g of the title compound are obtained, yield 80.5%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
80.5%

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask fitted with a reflux condenser, a stirred suspension of 10.00 g of m-toluic acid and 14.37 g (1.1 eq.) N-bromosuccinimide in 735 mL chloroform was sparged for 0.5 h with nitrogen. The sparging was discontinued, and the suspension was stirred and irradiated under nitrogen atmosphere using a 500 W quartz halogen lamp at 75% power, causing the solids to dissolve and the chloroform to reflux. The red color of the reaction mixture disappeared after 1.25 h, and 14.37 g of N-bromosuccinimide was added. The reaction mixture was stirred and irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution became colorless. The solvent volume was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant suspension was vacuum filtered through a bed of dry silica. The silica was washed with 800 mL of chloroform. The chloroform filtrate was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant crystals were vacuum filtered, washed with 30 mL of chloroform followed by 50 mL of hexanes, then dissolved in 250 mL chloroform and washed in a separatory funnel with 3×300 mL volumes of water followed by one 300 mL volume of brine to remove traces of succinimide. The organic phase was dried with magnesium sulfate, vacuum filtered, and the solvent was removed in vacuo to provide 9.56 g (61%) of 3-bromomethylbenzoic acid as a white crystalline power.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step One
Quantity
735 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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